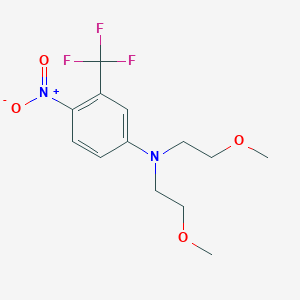
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- is a complex organic compound with a unique structure that includes both nitro and trifluoromethyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- typically involves multiple steps The starting material is often a substituted benzenamine, which undergoes nitration to introduce the nitro group The trifluoromethyl group is then added through a separate reaction, often involving trifluoromethylation reagents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different products depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various oxidized products.
Aplicaciones Científicas De Investigación
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- involves its interaction with various molecular targets. The nitro and trifluoromethyl groups play a significant role in its reactivity and interactions. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N,N-bis(2-methoxyethyl)-
- Benzenamine, N,N-bis(2-ethoxyethyl)-
- Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-
Uniqueness
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
821777-04-2 |
|---|---|
Fórmula molecular |
C13H17F3N2O4 |
Peso molecular |
322.28 g/mol |
Nombre IUPAC |
N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17F3N2O4/c1-21-7-5-17(6-8-22-2)10-3-4-12(18(19)20)11(9-10)13(14,15)16/h3-4,9H,5-8H2,1-2H3 |
Clave InChI |
QZEYLUFKZNXSDF-UHFFFAOYSA-N |
SMILES canónico |
COCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


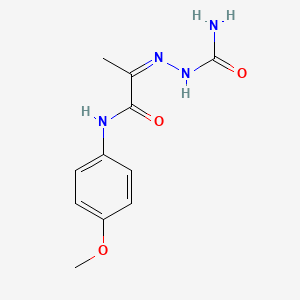
![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
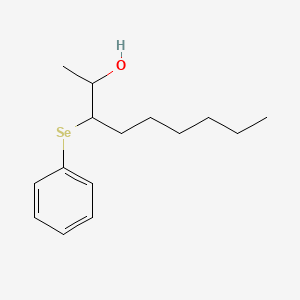
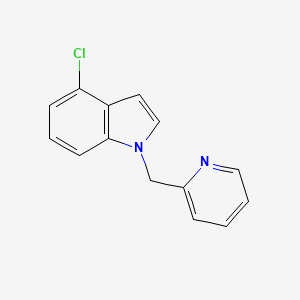
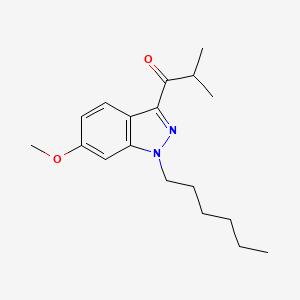

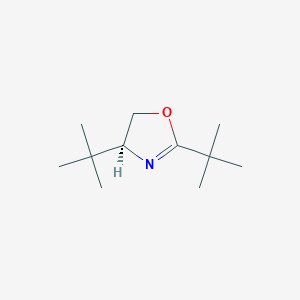
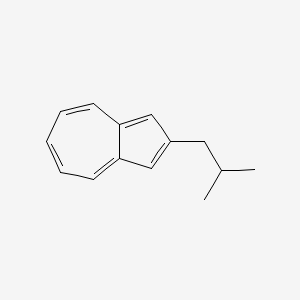
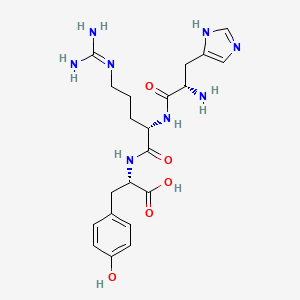
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
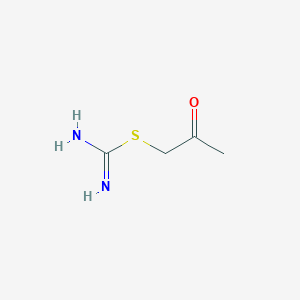
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
